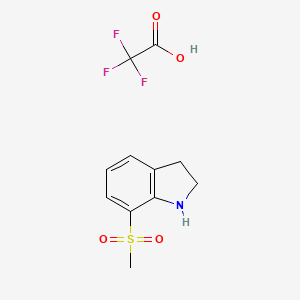
7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a compound that belongs to the indole family, which is known for its significant role in natural products and pharmaceuticals. Indole derivatives are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol. This method yields the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of 7-methanesulfonyl-2,3-dihydro-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
7-methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 7-methanesulfonyl-2,3-dihydro-1H-indole may yield oxidized indole derivatives, while reduction may produce reduced indole derivatives .
Aplicaciones Científicas De Investigación
7-methanesulfonyl-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 7-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a plant growth regulator.
Uniqueness
7-methanesulfonyl-2,3-dihydro-1H-indole is unique due to its specific chemical structure and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Propiedades
Fórmula molecular |
C11H12F3NO4S |
|---|---|
Peso molecular |
311.28 g/mol |
Nombre IUPAC |
7-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;3-2(4,5)1(6)7/h2-4,10H,5-6H2,1H3;(H,6,7) |
Clave InChI |
AOMUUYWGWCOGBF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC2=C1NCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
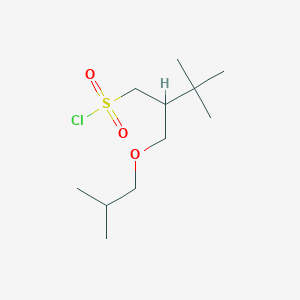
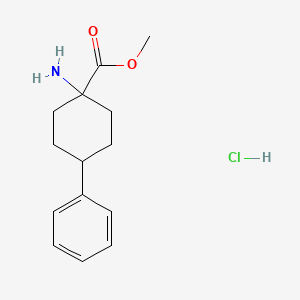
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
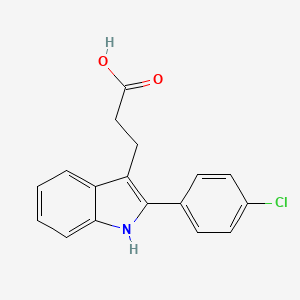

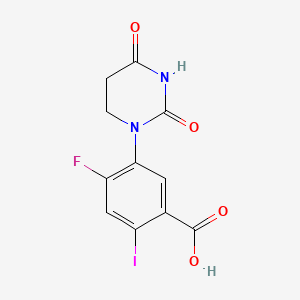

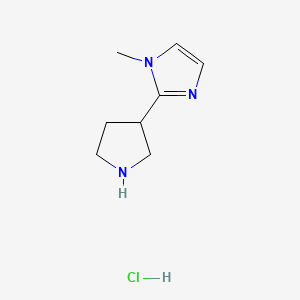

![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
